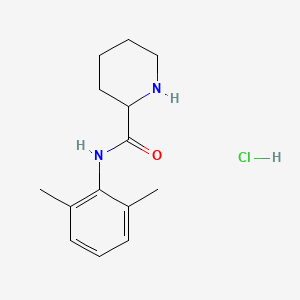

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride

Description

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is a critical intermediate and metabolite of local anesthetics such as bupivacaine and ropivacaine. It is structurally characterized by a piperidine-2-carboxamide backbone substituted with a 2,6-dimethylphenyl group and a hydrochloride salt . This compound is identified as Bupivacaine Related Compound B (CAS: 15883-20-2 for the base; 65797-42-4 for the hydrochloride), an impurity monitored during the quality control of bupivacaine formulations . Additionally, it serves as the active metabolite 2',6'-Pipecoloxylidide (PPX), formed via N-dealkylation of bupivacaine and ropivacaine, contributing to their pharmacological profiles .

Physicochemical properties include:

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCXNUJDRBMBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335103 | |

| Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65797-42-4 | |

| Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65797-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2',6'-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065797424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2',6'-dimethylphenyl)-2-piperidinecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Pipecolinoxylidide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Salting and Dehydration of Piperidine-2-carboxylic Acid

- Starting Material: Piperidine-2-carboxylic acid (also known as pipecolic acid).

- Procedure: The acid is dissolved in a suitable solvent such as toluene or xylene at room temperature and stirred for 0.5 to 1 hour.

- Acidification: Concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 1–2.

- Dehydration: The resulting solution undergoes reduced-pressure reflux distillation to remove water, maintaining pressure between 200 Pa and 500 Pa and temperature below 80 °C until anhydrous conditions are achieved.

This step ensures the formation of the hydrochloride salt and prepares the acid for subsequent halogenation.

Halogenation of the Piperidine-2-carboxylic Acid Hydrochloride

- Solvent and Conditions: After dehydration, the temperature is adjusted to 20–60 °C, and N,N-dimethylformamide (DMF) is added.

- Halogenating Agent: Sulfur oxychloride or phosphorus trichloride is added dropwise over 2–3 hours.

- Reaction: The mixture is maintained at 40–80 °C for 3–5 hours to complete the halogenation, converting the carboxylic acid group into an acid chloride intermediate.

This halogenation step activates the acid for amidation with the aromatic amine.

Amidation with 2,6-Dimethylaniline (2,6-Xylidine)

- Addition: The halogenated intermediate is cooled to about 40 °C.

- Amine Addition: A solution of 2,6-dimethylaniline in a suitable solvent (toluene or xylene) is added dropwise over 1–1.5 hours at 30–70 °C.

- Reaction: The mixture is stirred at 40–70 °C for 2–3 hours to form N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

This amidation step forms the target amide bond with high selectivity and yield.

Workup and Purification

- Cooling and Filtration: The reaction mixture is cooled below 20 °C and filtered to isolate the crude product.

- pH Adjustment and Extraction: The filter cake is dissolved in water at room temperature, and the pH is adjusted to 4.5–5.0 using a base (e.g., sodium hydroxide).

- Solvent Extraction: The aqueous solution is extracted with toluene or dichloromethane to remove impurities.

- Alkaline Treatment: The aqueous layer is further basified to pH 13–14 and stirred for 3–5 hours to precipitate the product.

- Final Filtration and Washing: The solid is filtered, washed to neutral pH, and dried to yield white granular N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride with yields over 85% and melting point 118–120 °C.

Chiral Resolution

- Starting from racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide, chiral separation can be performed using resolving agents such as l-(–)-dibenzoyl tartaric acid.

- The crude product is dissolved in ethyl acetate, heated, cooled, and stirred at low temperature to crystallize the desired enantiomer.

- This method yields high-purity (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide suitable for further pharmaceutical synthesis.

One-Pot Synthesis for Industrial Scale

- Some patented methods describe a one-pot approach combining salting, halogenation, amidation, and purification steps without isolating intermediates.

- This approach reduces processing time and cost, improves yield, and is suitable for large-scale production of the intermediate for ropivacaine synthesis.

| Step No. | Process Stage | Reagents/Conditions | Temperature (°C) | Pressure (Pa) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Salting and pH adjustment | Piperidine-2-carboxylic acid, HCl, toluene/xylene | Room temp | - | 0.5–1 | - | pH adjusted to 1–2 |

| 2 | Dehydration under reduced pressure | Reduced pressure reflux | ≤80 | 200–500 | Until dry | - | Water removed to anhydrous state |

| 3 | Halogenation | Sulfur oxychloride or PCl3, DMF | 40–80 | - | 3–5 | - | Acid chloride intermediate formed |

| 4 | Amidation | 2,6-Dimethylaniline in toluene/xylene | 30–70 | - | 2–3 | >85 | Formation of amide bond |

| 5 | Workup and purification | pH adjustment (NaOH), solvent extraction, filtration | <20 (cooling) | - | 3–5 | - | Final product isolation and drying |

- The described preparation methods achieve high yields (>85%) and product purity suitable for pharmaceutical applications.

- The use of common solvents (toluene, xylene, DMF) and reagents (sulfur oxychloride, hydrochloric acid) makes the process cost-effective and scalable.

- The hydrochloride salt form enhances stability and handling properties.

- Chiral resolution techniques enable access to enantiomerically pure intermediates critical for stereospecific drug synthesis.

- The one-pot synthesis approach reduces intermediate isolation steps, improving industrial efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the piperidine ring or amide group under controlled conditions.

- Key Findings : Oxidation primarily targets the amine groups, forming stable N-oxides or carboxylic acids. The reaction with hydrogen peroxide in DMF yields 85–90% conversion under mild conditions.

Reduction Reactions

Reductive pathways modify the amide or aromatic functionalities.

- Mechanistic Insight : LiAlH₄ selectively reduces the amide group to a secondary amine without affecting the aromatic rings.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or piperidine nitrogen.

- Industrial Relevance : Alkylation at the piperidine nitrogen is critical for synthesizing long-acting anesthetics like ropivacaine, achieving >95% regioselectivity .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

| Conditions | Catalyst | Products | Reference |

|---|---|---|---|

| 6M HCl, reflux | — | 2,6-Dimethylaniline + piperidine-2-carboxylic acid | |

| NaOH (10%), 80°C | — | Sodium salt of piperidine-2-carboxylic acid |

- Kinetics : Hydrolysis in 6M HCl follows first-order kinetics with a half-life of 2.3 hours at 80°C .

Acylation Reactions

The compound acts as a nucleophile in acylation reactions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | |

| Benzoyl chloride | Triethylamine, DCM | N-Benzoylpiperidine-2-carboxamide |

Elimination Reactions

Thermal decomposition or catalytic elimination generates unsaturated products.

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| Pyrolysis (>200°C) | — | Piperidine ring-opened alkenes | |

| Hofmann degradation | NaOH, Br₂ | Primary amine + CO₂ |

Experimental Data Highlights

- Oxidation Efficiency : Hydrogen peroxide achieves 90% conversion to N-oxide at pH 7.0 within 4 hours.

- Substitution Selectivity : Bromination occurs exclusively at the para position due to steric hindrance from dimethyl groups .

- Hydrolysis Stability : The hydrochloride salt exhibits enhanced stability against hydrolysis compared to the free base.

Scientific Research Applications

While the search results do not contain information specifically for the applications of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride, they do provide information on the applications of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide .

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a versatile compound with applications in pharmaceutical development, neuroscience research, drug formulation, chemical synthesis, and material science .

Pharmaceutical Development

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs . In fact, ( R, S)- N-(2,6-dimethylphenyl)piperidine-2-carboxamide is used to synthesize levobupivacaine hydrochloride, an amide-type local anesthetic . Levobupivacaine hydrochloride is used for local anesthesia during surgical and obstetric procedures, as well as for postoperative pain management .

Neuroscience Research

This compound is used in studies related to neurotransmitter modulation, helping researchers understand its potential effects on mood and cognition .

Drug Formulation

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide can enhance the solubility and bioavailability of active pharmaceutical ingredients, making it valuable in effective drug delivery systems .

Chemical Synthesis

It acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules efficiently .

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of action potential generation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bupivacaine Hydrochloride

- Structure: (RS)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride monohydrate

- Molecular Formula : C₁₈H₂₈N₂O·HCl·H₂O

- Molecular Weight : 342.91 g/mol

- Key Differences :

Ropivacaine Hydrochloride

- Structure : (S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

- Molecular Formula : C₁₇H₂₆N₂O·HCl

- Molecular Weight : 310.86 g/mol (anhydrous)

- Key Differences :

Levobupivacaine Hydrochloride

- Structure : (R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride

- Synthesis : Derived from chiral separation of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide .

- Key Differences :

Mepivacaine Hydrochloride

- Structure : N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide hydrochloride

- Molecular Formula : C₁₅H₂₂N₂O·HCl

- Key Differences :

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Analytical Profiles

Biological Activity

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride, commonly referred to as 2',6'-Pipecoloxylidide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into its biological activity, mechanism of action, pharmacokinetics, and safety profile, supported by relevant data tables and research findings.

Target of Action

The primary target for this compound is the sodium and potassium ion channels located in the dorsal horn of the spinal cord. This compound functions similarly to other local anesthetics by blocking the generation and conduction of nerve impulses , leading to a loss of sensation in the affected area.

Biochemical Pathways

The blockade of sodium and potassium ion channels disrupts normal ionic flow, preventing the initiation and transmission of nerve impulses. The efficacy of this compound is influenced by factors such as nerve fiber diameter, myelination, and conduction velocity. The order in which nerve functions are lost includes pain, temperature sensation, touch, proprioception, and skeletal muscle tone.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its systemic concentration depends on various factors including dosage, route of administration, and individual patient characteristics. Key pharmacokinetic parameters include:

- Clearance Rate : Approximately 82.7 mL/h/kg after intravenous administration.

- Oral Bioavailability : Estimated at 31.8% following oral administration .

- Toxicity Profile : In toxicity studies involving Kunming mice, no acute toxicity was observed up to doses of 2000 mg/kg .

Safety and Toxicity

Safety assessments have shown that this compound presents a reduced cardiotoxic potential compared to its homolog bupivacaine. Despite its effectiveness as a local anesthetic, it has not been widely adopted in clinical practice due to the superior therapeutic profiles offered by other agents .

Research Findings

Several studies have explored the biological activity of this compound:

- Local Anesthetic Efficacy : Studies indicate that this compound exhibits sensory and motor blocking effects comparable to bupivacaine but with a lower cardiotoxic risk .

- Metabolic Pathways : Research has identified that this compound undergoes metabolic transformations involving cytochrome P450 enzymes. It is primarily formed from the N-dealkylation of ropivacaine .

- Chemical Reactions : The compound can participate in various chemical reactions such as oxidation (leading to N-oxides), reduction (yielding amine derivatives), and nucleophilic substitution reactions.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance Rate | 82.7 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Acute Toxicity Threshold | 2000 mg/kg (mice) |

Table 2: Comparative Analysis with Bupivacaine

| Compound | Sensory Block | Motor Block | Cardiotoxicity Risk |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | Moderate | Moderate | Low |

| Bupivacaine | High | High | Moderate |

Case Studies

A notable study focused on the synthesis and application of this compound as an intermediate for producing local anesthetics like levobupivacaine. This study highlighted the compound's potential in achieving high purity levels through novel purification methods .

Additionally, investigations into its interaction with various biological molecules have indicated promising avenues for further research into its efficacy as an anesthetic agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride, and how can reaction parameters be optimized?

- Methodology : The compound is synthesized via chiral separation of racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by substitution and salification reactions. Key steps include optimizing reaction temperature, solvent selection (e.g., ethanol for crystallization), and stoichiometric ratios to achieve a total yield of 45% and chemical purity >99.9% . Reaction calorimetry and Accelerating Rate Calorimetry (ARC) can assess process safety and exothermic risks during scale-up .

Q. Which spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm stereochemistry and functional groups .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : A novel reversed-phase HPLC method (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieves 99.9% chemical purity and 99.3% enantiomeric excess (ee) .

- X-Ray Powder Diffraction (XRPD) : Confirms crystalline structure and polymorphic consistency with literature data .

Advanced Research Questions

Q. How can enantiomeric impurities like (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide be resolved, and what analytical thresholds ensure pharmacological suitability?

- Methodology : Chiral separation via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Enantiomeric purity thresholds (e.g., >99% ee) are validated using polarimetric detection or chiral stationary phase HPLC. Pharmacological suitability requires compliance with pharmacopeial limits for impurities (e.g., USP <1086>) .

Q. What strategies effectively identify and quantify process-related impurities during API synthesis?

- Methodology :

- Impurity Profiling : Use HPLC-MS to detect impurities like 2,6-dimethylaniline (Imp. F) or pyridine-2-carboxamide derivatives (Imp. A) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Quantify degradation products via peak purity analysis in HPLC .

- Reference Standards : Employ certified impurities (e.g., Bupivacaine Related Compound B) as internal standards for quantification .

Q. How do thermal analysis techniques (DSC/TGA) contribute to understanding polymorphic stability under varying storage conditions?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., 254°C with decomposition) and detects polymorphic transitions. Anhydrous vs. hydrated forms exhibit distinct endotherms .

- Thermogravimetric Analysis (TGA) : Quantifies weight loss due to dehydration or decomposition. Stability under accelerated storage conditions (40°C/75% RH) correlates with residual solvent content .

Q. What crystallographic approaches validate the compound’s solid-state structure?

- Methodology : Single-crystal X-ray diffraction using SHELXL software refines atomic coordinates and bond angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Compare results with Cambridge Structural Database (CSD) entries for consistency .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.